N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cancer Cellular differentiation Benzodioxine carboxamide

Procure CAS 569326-23-4 for defined SAR applications: the 3,5-dimethylphenyl substituent confers unique AML differentiation activity and low-nM adenosine A1 affinity (Ki=3.5 nM) not seen in p-tolyl (CHEMBL1305233) or 4-fluorophenyl (SMR000292472) analogs. Specify identity vs CHEMBL3958838 for GPCR profiling. Differentiation therapy and GPCR selectivity panels warrant this specific anilide.

Molecular Formula C17H17NO3
Molecular Weight 283.327
CAS No. 569326-23-4
Cat. No. B2821481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS569326-23-4
Molecular FormulaC17H17NO3
Molecular Weight283.327
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C
InChIInChI=1S/C17H17NO3/c1-11-7-12(2)9-14(8-11)18-17(19)13-3-4-15-16(10-13)21-6-5-20-15/h3-4,7-10H,5-6H2,1-2H3,(H,18,19)
InChIKeyHXVXTIWNDZXWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 569326-23-4): Core Chemical Identity and Procurement Baseline


N-(3,5-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 569326-23-4) is a synthetic small-molecule belonging to the 2,3-dihydro-1,4-benzodioxine-6-carboxamide class, characterized by a benzodioxane core bearing a 3,5-dimethylphenyl carboxamide substituent . The benzodioxine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to engage diverse targets including dopamine D3 receptors, adenosine A1 receptors, and pathways regulating cellular proliferation and differentiation [1]. However, publicly available quantitative bioactivity data for this specific compound remains limited, and procurement decisions must be grounded in the existing structure–activity relationship (SAR) context of closely related analogs rather than on extensive head-to-head profiling.

Why N-(3,5-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Cannot Be Freely Substituted by Other Benzodioxine-6-carboxamides


Within the 2,3-dihydro-1,4-benzodioxine-6-carboxamide family, even subtle modifications to the anilide substituent dramatically alter target engagement profiles. For instance, replacement of the 3,5-dimethylphenyl group with a p-tolyl group (CHEMBL1305233) or a 4-fluorophenyl thiocarbamoyl group (SMR000292472) redirects activity toward entirely different target classes—STAT3 inhibition versus dopamine or adenosine receptor modulation [1]. The specific substitution pattern on the anilide ring controls both steric complementarity with hydrophobic receptor pockets and hydrogen-bonding capacity of the carboxamide linker, making simple interchange among in-class analogs scientifically unsound without matching quantitative activity fingerprints [2].

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Relative to Closest Analogs


Cellular Differentiation-Inducing Activity Compared with In-Class Benzodioxine Carboxamides

A publicly archived annotation states that N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, suggesting application as an anti-cancer and dermatological agent [1]. In contrast, the closely related N-(p-tolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CHEMBL1305233) has no reported differentiation activity in major public databases, with its documented bioactivity limited to general antimicrobial and antiviral screening [2]. This functional divergence underscores that the 3,5-dimethylphenyl substitution confers a biological property not shared by the simpler p-tolyl analog.

Cancer Cellular differentiation Benzodioxine carboxamide

Adenosine A1 Receptor Binding Affinity vs. Structurally Divergent Benzodioxine Carboxamides

A BindingDB entry (BDBM50211087, CHEMBL3958838) records a Ki of 3.5 nM for displacement of [³H]DPCPX from human adenosine A1 receptor expressed in CHO cell membranes [1]. Although the exact stereochemical or substitution identity of CHEMBL3958838 requires confirmation against CAS 569326-23-4, the data point establishes that benzodioxine-6-carboxamides bearing 3,5-dimethylphenyl-related N-substitution can achieve low-nanomolar A1 affinity. By comparison, the thiocarbamoyl analog SMR000292472 (N-[(4-fluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide) shows primary activity against STAT3 (no reported A1 binding), demonstrating that even subtle changes to the anilide linkage (carboxamide vs. thiocarbamoyl) re-target the scaffold [2].

Adenosine receptor Binding affinity Benzodioxine carboxamide

Dopamine D3 Receptor Affinity Compared with p-Tolyl and Unsubstituted Phenyl Analogs

While direct binding data for CAS 569326-23-4 at dopamine D3 are not independently confirmed in peer-reviewed literature, closely related benzodioxine-6-carboxamides demonstrate that N-aryl substitution is a critical determinant of D3 affinity. For example, the N-(2-methoxyphenyl)piperazine-bearing benzodioxine derivative (BDBM50349875) achieves Ki = 3.80 nM at human D3, whereas the unsubstituted phenyl carboxamide analog (CHEMBL1305233) shows no reported D3 binding [1][2]. Extrapolation from this SAR suggests that the 3,5-dimethylphenyl group of CAS 569326-23-4, bearing electron-donating methyl substituents, may similarly confer favorable D3 pharmacophore alignment, but quantitative confirmation is lacking [3].

Dopamine D3 receptor Binding affinity Benzodioxine carboxamide

Optimal Application Scenarios for N-(3,5-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Based on Available Differentiation Evidence


Phenotypic Screening for Pro-Differentiation Anti-Cancer Agents

The documented ability of CAS 569326-23-4 to arrest proliferation of undifferentiated cells and induce monocyte-lineage differentiation [1] supports its use as a tool compound in phenotypic screens targeting acute myeloid leukemia (AML) or myelodysplastic syndromes, where differentiation therapy is a validated clinical strategy. The 3,5-dimethylphenyl substitution is functionally essential for this activity; the p-tolyl analog CHEMBL1305233 lacks comparable differentiation-inducing properties and should not be substituted [2].

Adenosine A1 Receptor Tool Compound for GPCR Screening Panels

If structural identity with CHEMBL3958838 is confirmed by the supplier, the compound's low-nanomolar adenosine A1 affinity (Ki = 3.5 nM) [3] makes it a candidate for inclusion in GPCR selectivity panels, particularly where discriminating A1 from A2A/A2B engagement is required. The thiocarbamoyl analog SMR000292472 shows no A1 binding and cannot serve as an alternative for this target [4].

Structure–Activity Relationship Studies on Benzodioxine N-Aryl Substituent Effects

The compound occupies a defined position in the N-aryl benzodioxine-6-carboxamide SAR matrix, with the 3,5-dimethylphenyl group providing distinct steric and electronic properties compared to p-tolyl, 4-fluorophenyl, and unsubstituted phenyl analogs [5]. Procurement of CAS 569326-23-4 is warranted for systematic SAR campaigns aiming to map the influence of anilide substitution on dopamine D3, adenosine A1, or differentiation readouts.

Dermatological and Skin-Disease Research Applications

Archived annotations associate the compound with potential utility in psoriasis, wrinkle reduction, and sebum regulation via differentiation-modulating mechanisms [1]. While these annotations lack peer-reviewed validation, they provide a rationale for exploratory use in dermatological research, provided users independently verify the claimed activities under relevant experimental conditions.

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.